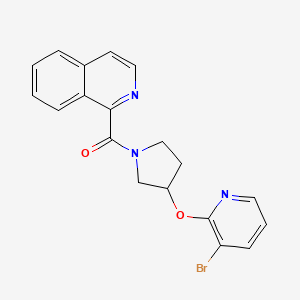

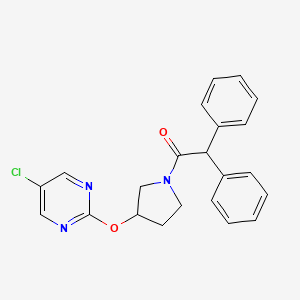

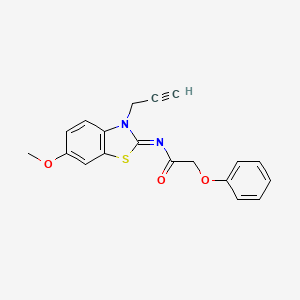

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Additionally, future directions for research will be discussed.

Applications De Recherche Scientifique

Intramolecular Aromatic Electrophilic Substitution

A study conducted by Potikha, Sypchenko, and Kovtunenko (2013) introduced a method for preparing 1-hydroxypyrido[1,2-b]isoquinolinium bromides. This method involves intramolecular aromatic electrophilic substitution in 3-hydroxy-1-(2-formylbenzyl)pyridinium and related compounds. The alkylation of pyridine and its derivatives using bromomethyl benzaldehyde and benzophenone derivatives was explored. This research is significant in the context of developing novel synthetic methodologies for pyridine and isoquinoline derivatives (Potikha, Sypchenko, & Kovtunenko, 2013).

Directing Groups for sp3 C-H Bond Functionalization

Le, Nguyen, and Daugulis (2019) demonstrated the use of 1-aminopyridinium ylides as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This study is relevant as it highlights the application of pyridine derivatives in facilitating selective C-H bond functionalization, a key process in organic synthesis (Le, Nguyen, & Daugulis, 2019).

Synthesis of Pyrrolo[2,1-a]isoquinolines

Yavari, Hossaini, and Sabbaghan (2006) reported a method to synthesize pyrrolo[2,1-a]isoquinolines, involving the reaction of activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate. This study provides insight into the synthetic routes for constructing complex heterocyclic systems, which are important in medicinal chemistry (Yavari, Hossaini, & Sabbaghan, 2006).

Multisubstituted Isoquinoline and Pyridine N-Oxides Synthesis

Shi, Koester, Boultadakis-Arapinis, and Glorius (2013) developed a method for preparing multisubstituted isoquinoline and pyridine N-oxides. Their approach utilized Rh(III)-catalyzed cyclization of oximes and diazo compounds, demonstrating a broad substituent scope and mild reaction conditions. This research is significant for the synthesis of complex nitrogen-containing heterocycles (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).

Propriétés

IUPAC Name |

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-isoquinolin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O2/c20-16-6-3-9-22-18(16)25-14-8-11-23(12-14)19(24)17-15-5-2-1-4-13(15)7-10-21-17/h1-7,9-10,14H,8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCSNLBQWVAXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2653136.png)

![(6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone](/img/structure/B2653137.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2653151.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2653158.png)